molecular formula C12H15NO3 B379546 Ethyl 3-(propionylamino)benzoate

Ethyl 3-(propionylamino)benzoate

Cat. No.: B379546
M. Wt: 221.25g/mol
InChI Key: PRKVHVGYCSCFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(propionylamino)benzoate is an ester derivative of benzoic acid with a propionylamino substituent at the 3-position of the aromatic ring. This compound belongs to a broader class of alkyl benzoates, which are widely studied for their applications in pharmaceuticals, polymers, and organic synthesis. The propionylamino group introduces hydrogen-bonding capability and polar character, distinguishing it from simpler alkyl or aryl-substituted benzoates.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25g/mol

IUPAC Name

ethyl 3-(propanoylamino)benzoate

InChI

InChI=1S/C12H15NO3/c1-3-11(14)13-10-7-5-6-9(8-10)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

PRKVHVGYCSCFRL-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Amino vs. Acyl Substitutions

  • Amino Substituents (e.g., –NH2, –NHR, –NR2): Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin formulations due to its tertiary amine group, which enhances electron-donating capacity and accelerates polymerization . In contrast, acyl-substituted derivatives like ethyl benzoylacetate (β-ketoester) exhibit keto-enol tautomerism, favoring cyclization reactions in heterocyclic synthesis .
  • This could improve solubility in polar solvents or binding affinity in biological systems.

Positional Isomerism

  • 3- vs. 4-Substituted Derivatives: Substituent position significantly affects electronic and steric properties. For example, 4-substituted amino benzoates (e.g., ethyl-p-(n-butylamino)benzoate) are more synthetically accessible due to conventional para-directed electrophilic substitution pathways. In contrast, 3-substituted derivatives (e.g., ethyl 3-aminobenzoate) require specialized diazotization or coupling methods, as seen in , where ethyl 3-aminobenzoate was used to avoid decomposition during diazonium salt formation .

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